

# "physical and chemical properties of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene"

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## Compound of Interest

Compound Name: 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Cat. No.: B1323649

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## Technical Guide: 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene** is not readily available in the public domain. This guide has been compiled based on the known properties of its constituent functional groups and general principles of organic chemistry. All quantitative data presented are estimations and should be confirmed through experimental validation.

## Introduction

**3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene** is an aromatic organic compound. Its structure, featuring a sterically hindered dimethoxyphenyl group attached to a methyl-substituted propene chain, suggests potential for unique chemical reactivity and biological activity. The 2,6-dimethoxy substitution pattern on the phenyl ring can significantly influence the molecule's conformation and electronic properties, which in turn may affect its interactions with biological targets. This document provides a theoretical overview of its physical and chemical properties, along with postulated experimental protocols for its synthesis and characterization.

## Chemical and Physical Properties

The properties of **3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene** are largely dictated by the interplay between the bulky, electron-donating 2,6-dimethoxyphenyl group and the reactive allylic propene moiety.

**Table 1: General and Predicted Physical Properties**

Property	Value	Source/Basis
CAS Number	35820-26-9	Public Chemical Databases
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	Calculated
Molecular Weight	192.25 g/mol	Calculated
Appearance	Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature.	Based on similar aromatic compounds.
Boiling Point	Estimated to be in the range of 250-280 °C at atmospheric pressure.	Extrapolation from structurally similar compounds.
Melting Point	Not available. Likely to be low if it is a solid.	-
Solubility	Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, acetone) and insoluble in water.	Based on its nonpolar nature.
Stability	The allylic C-H bonds are susceptible to radical reactions. The molecule may be sensitive to strong acids and oxidizing agents. <sup>[1][2]</sup>	General principles of allylic compound stability. <sup>[1][2]</sup>

**Table 2: Predicted Spectroscopic Data**

Technique	Predicted Features
<sup>1</sup> H NMR	- Aromatic protons of the dimethoxyphenyl ring (likely appearing as a triplet and a doublet).- Methoxy group protons (singlet, ~3.8 ppm).- Vinylic protons of the propene group (two singlets or narrow multiplets).- Methyl group protons on the double bond (singlet).- Methylene protons adjacent to the aromatic ring (singlet or doublet).
<sup>13</sup> C NMR	- Aromatic carbons, including two deshielded carbons attached to methoxy groups.- Methoxy carbons (~55-60 ppm).- Alkene carbons.- Methyl and methylene carbons.
IR Spectroscopy	- C-H stretching (aromatic and aliphatic).- C=C stretching (aromatic and alkene).- C-O stretching (aryl ether).- Out-of-plane C-H bending (aromatic substitution pattern).
Mass Spectrometry	- Molecular ion peak (M <sup>+</sup> ) at m/z = 192.25.- Fragmentation patterns corresponding to the loss of methyl, methoxy, and other fragments.

## Experimental Protocols

The synthesis and characterization of **3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene** would follow standard organic chemistry laboratory procedures.

## Proposed Synthesis: Wittig Reaction

A plausible synthetic route to **3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene** is the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Reaction Scheme: (2,6-Dimethoxyphenyl)methan-triphenylphosphonium bromide + Acetone → **3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene** + Triphenylphosphine oxide

Detailed Protocol:

- Preparation of the Wittig Reagent:
  - (2,6-Dimethoxyphenyl)methyl bromide is reacted with triphenylphosphine in a suitable solvent like toluene or acetonitrile under reflux to form the corresponding phosphonium salt.
  - The phosphonium salt is isolated by filtration and dried.
- Ylide Formation and Reaction:
  - The phosphonium salt is suspended in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
  - The suspension is cooled in an ice bath, and a strong base (e.g., n-butyllithium or sodium hydride) is added dropwise to generate the ylide, characterized by a color change (often to deep red or orange).
  - Acetone is then added dropwise to the ylide solution at low temperature.
- Workup and Purification:
  - The reaction is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography, TLC).
  - The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
  - The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
  - The combined organic layers are washed with brine, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and the solvent is removed under reduced pressure.
  - The crude product is purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.<sup>[3][7]</sup>

## Characterization Methods

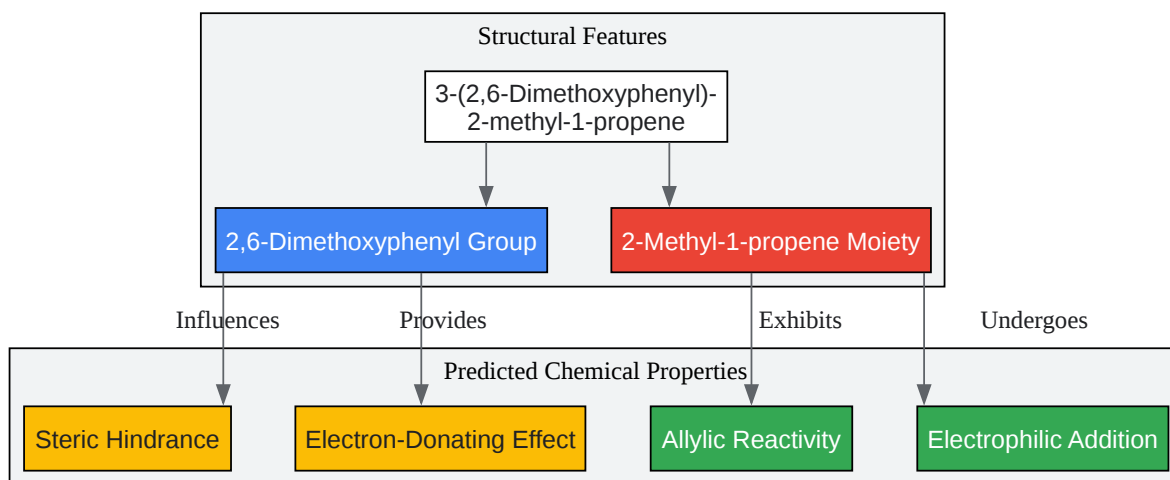
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

- Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be suitable.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded to elucidate the structure of the molecule.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[7]
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

## Visualizations

### Logical Relationships of Structural Features

The following diagram illustrates the key structural components of **3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene** and their expected influence on its chemical properties.

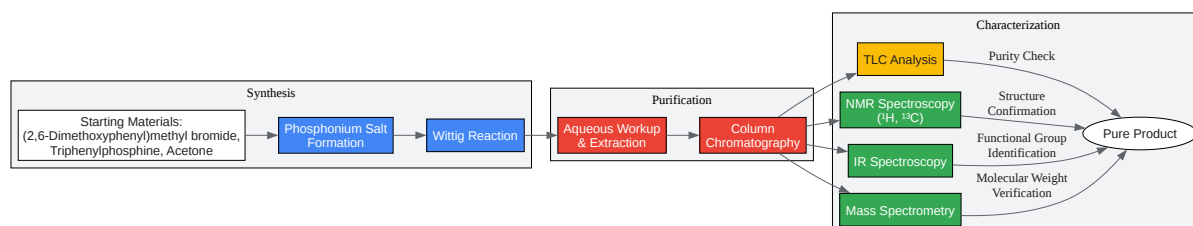


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Structural features and their influence on properties.

## Experimental Workflow for Synthesis and Characterization

This diagram outlines a typical workflow for the proposed synthesis and subsequent characterization of **3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene**.



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Workflow for synthesis and characterization.

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